molecular formula C28H31FN4O2S2 B12200504 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12200504
M. Wt: 538.7 g/mol
InChI Key: MRUVSXVJPPKYAG-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that features a unique combination of functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and a fluorobenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone intermediate, which is then coupled with the pyridopyrimidinone core under specific reaction conditions. The key steps include:

    Formation of the Thiazolidinone Ring: This involves the reaction of 4-fluorobenzylamine with carbon disulfide and chloroacetic acid under basic conditions to form the thiazolidinone ring.

    Coupling with Pyridopyrimidinone: The thiazolidinone intermediate is then reacted with 7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of key cellular pathways, ultimately resulting in the desired therapeutic effect. For example, in cancer research, the compound may inhibit kinases involved in cell signaling pathways that promote tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(Z)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(octylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields.

Properties

Molecular Formula

C28H31FN4O2S2

Molecular Weight

538.7 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[7-methyl-2-(octylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31FN4O2S2/c1-3-4-5-6-7-8-15-30-25-22(26(34)32-17-19(2)9-14-24(32)31-25)16-23-27(35)33(28(36)37-23)18-20-10-12-21(29)13-11-20/h9-14,16-17,30H,3-8,15,18H2,1-2H3/b23-16-

InChI Key

MRUVSXVJPPKYAG-KQWNVCNZSA-N

Isomeric SMILES

CCCCCCCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Canonical SMILES

CCCCCCCCNC1=C(C(=O)N2C=C(C=CC2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.